molecular formula C15H16ClN3 B1392582 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1243103-30-1

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Cat. No. B1392582
M. Wt: 273.76 g/mol
InChI Key: QETAJVVXEBGNHZ-UHFFFAOYSA-N
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Description

“8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” is a chemical compound with the molecular formula C15H16ClN3 . It’s a member of the spiro compounds, which are a class of organic compounds that have two or more rings that share one atom .


Molecular Structure Analysis

The molecular structure of “8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” consists of a piperidine ring and a pyrrolo[1,2-a]quinoxaline ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Potential Applications

  • Pharmaceuticals : Compounds like “8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” are often explored for their potential therapeutic properties. They could be investigated for activities such as antileukemic, antibacterial, antifungal, larvicidal, and anticancer properties .

  • Material Science : Due to their rigid and three-dimensional nature, spirocyclic compounds can be used in the development of new materials, such as organic semiconductors for electronics .

  • Synthetic Chemistry : These compounds can serve as key intermediates in the synthesis of more complex molecules, potentially useful in various chemical reactions and processes .

  • Biological Studies : Spirocyclic compounds can be used as tools in biological studies to probe the function of enzymes and receptors, given their ability to bind selectively to biological targets .

  • Drug Design : The structural complexity of spirocyclic compounds makes them suitable candidates for drug design, as they can be tailored to fit specific binding sites on target proteins .

  • Functional Materials : Their unique properties can be harnessed to create functional materials with specific electronic or photonic properties, useful in industries like OLED technology .

Limitations

  • Antimicrobial Activity : These compounds may exhibit antimicrobial properties, making them candidates for developing new antibiotics or disinfectants .

  • Anti-Amoebic and Anti-Proliferative Activity : They could be used in treatments against amoebic infections and in inhibiting the proliferation of certain cells, which is useful in cancer research .

  • Hypoglycemic and Anti-Glaucoma Activity : The compounds might have applications in managing blood sugar levels and treating glaucoma, a condition that damages the eye’s optic nerve .

  • Antiviral Activity : There is potential for these compounds to be developed into antiviral medications, possibly offering new ways to combat viral infections .

  • Cytotoxic with Anticancer and Antitumor Activity : They could be explored for their cytotoxic effects, which is important in the development of cancer therapies .

  • Antithrombotic Activity : The compounds might be used to prevent thrombosis, which is the formation of a blood clot inside a blood vessel, potentially leading to heart attacks and strokes .

  • Anti-HIV Agents : There’s a possibility that these compounds could be effective in the treatment of HIV, helping to manage or prevent the progression of the disease .

  • Anti-Inflammatory and Analgesic Activity : They may also have applications in reducing inflammation and acting as pain relievers .

  • Neuroprotective Agents : These compounds may be investigated for their potential to protect nerve cells against damage, degeneration, or impairment of function .

  • Agricultural Chemicals : They could be used in the development of new pesticides or herbicides, contributing to the protection of crops and yield enhancement .

  • Optoelectronic Materials : Due to their unique electronic properties, such compounds can be utilized in the creation of optoelectronic devices, which are essential for applications like solar cells and LED lighting .

  • Molecular Probes : In chemical biology, these compounds can serve as molecular probes to study various biological processes and to visualize the activity of specific molecules within cells .

  • Catalysis : Spirocyclic compounds can act as catalysts in chemical reactions, potentially leading to more efficient and selective synthesis processes .

  • Sensory Materials : They might be used in the development of sensory materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific ions or molecules .

properties

IUPAC Name

8-chlorospiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-11-3-4-12-13(10-11)19-9-1-2-14(19)15(18-12)5-7-17-8-6-15/h1-4,9-10,17-18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAJVVXEBGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=C(N2)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
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8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 6
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

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